Scandoside

Anti-inflammatory NF-κB signaling Macrophage activation

Scandoside (CAS 18842-99-4) is a high-purity (≥98% HPLC) iridoid glycoside reference standard that directly suppresses NF-κB and MAPK signaling without hydrolysis, enabling consistent pathway studies. Substituting analogs (e.g., asperuloside, scandoside methyl ester) compromises reproducibility due to differing SAR. • 62.2% LDL oxidation inhibition at 20 µg/mL-a distinct bioactivity for atherosclerosis research. • HPLC-certified separation from scandoside methyl ester for accurate botanical authentication. • Consistent lot-to-lot purity supports multi-target docking (COX-2, iNOS, IκB-α).

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 18842-99-4
Cat. No. B1681521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandoside
CAS18842-99-4
SynonymsScandoside
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESC1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO
InChIInChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1
InChIKeyZVXWFPTVHBWJOU-AWQYILTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scandoside: Chemical Identity & Procurement Profile


Scandoside (CAS 18842-99-4) is a naturally occurring iridoid glycoside with the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol . It is primarily isolated from plant sources such as *Paederia scandens* and *Hedyotis diffusa* (syn. *Oldenlandia diffusa*) , [1]. As a member of the iridoid class, it features a cyclopentan-[c]-pyran ring system with a β-D-glucopyranosyl moiety . In the research and procurement context, scandoside is supplied as a reference standard with purity typically ≥98% as verified by HPLC, and it is utilized for its demonstrated bioactivity in modulating key inflammatory pathways, notably NF-κB and MAPK signaling cascades [1], .

Source Naturally occurring iridoid glycoside
Standard HPLC-verified reference standard
Pathway NF-κB and MAPK signaling research

Why Scandoside Cannot Be Substituted


Substituting scandoside (SCA) with structurally similar iridoid glycosides such as asperuloside (ASP), asperulosidic acid (ASPA), or even its own derivative scandoside methyl ester (SME) is not scientifically justifiable without direct comparative data, and is likely to compromise experimental reproducibility. The iridoid class exhibits a well-documented structure-activity relationship (SAR) where even minor modifications, such as the presence of a free carboxyl group (as in SCA) versus a methyl ester (as in SME) or variations in the cyclopentane ring, lead to significantly different biological potencies and target engagement profiles [1], [2]. While SCA, ASP, and ASPA share the common mechanism of suppressing NF-κB and MAPK pathways in LPS-induced RAW 264.7 macrophages, their quantitative effects on downstream inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6) and their binding affinities to targets like COX-2 and iNOS differ, as evidenced by cross-study analysis [1], [3]. Furthermore, SCA's demonstrated capacity to inhibit LDL-oxidation is a distinct bioactivity not universally shared across the iridoid class, further highlighting the risk of unverified substitution [4].

Structural specificity

Free carboxyl vs methyl ester may alter target engagement profiles.

Pathway modulation

MAPK modulation varies; ASPA lacks p38 suppression in reported models.

Unique bioactivity

LDL-oxidation inhibition is not a class-wide iridoid property.

Scandoside: Comparative Bioactivity Evidence


Differential Inflammatory Mediator Suppression

In a cross-study comparison under identical experimental conditions (LPS-stimulated RAW 264.7 macrophages), scandoside (SCA), asperuloside (ASP), and asperulosidic acid (ASPA) all significantly suppressed the production of key inflammatory mediators. However, the pattern and magnitude of suppression differ. At a concentration of 50 µM, SCA reduced nitric oxide (NO) production to 24.2 ± 2.1 µM and prostaglandin E₂ (PGE₂) to 365.2 ± 27.5 pg/mL [1]. In the comparator study, ASP at the same 50 µM concentration reduced NO to 31.5 ± 2.8 µM and PGE₂ to 442.1 ± 38.6 pg/mL [2]. This indicates SCA exhibits a moderately greater inhibitory effect on these two key inflammatory mediators than ASP under these specific in vitro conditions. Furthermore, while both SCA and ASP suppress the phosphorylation of IκB-α, p38, ERK, and JNK, ASPA's effect notably excludes suppression of p38 phosphorylation, a key divergence in the MAPK pathway [1], [2].

NO & PGE₂ Suppression
Cross-study
SCA 50 µM: NO 24.2 ± 2.1 µM, PGE₂ 365.2 ± 27.5 pg/mL ASP 50 µM: NO 31.5 ± 2.8 µM, PGE₂ 442.1 ± 38.6 pg/mL
Supports moderate differential effect on NO/PGE₂
Data from cross-study LPS RAW 264.7 model; ASPA lacks p38 suppression
Anti-inflammatory NF-κB signaling Macrophage activation

Methyl Ester as a Botanical Marker

Scandoside methyl ester (SME), not scandoside (SCA) itself, serves as a critical discriminatory marker to distinguish between the morphologically similar herbs *Scleromitrion diffusum* and *Oldenlandia corymbosa* [1]. HPLC analysis reveals a clear difference in the ratio of asperuloside to SME between the two species; *S. diffusum* has a higher asperuloside/SME ratio, while *O. corymbosa* contains higher absolute concentrations of SME [1]. This specific utility of SME for botanical authentication is not documented for its parent compound, SCA. This functional difference in their application (chemical marker vs. primary bioactive agent) underscores that the methyl ester derivative does not serve as a direct functional substitute for the free acid form in all contexts, and their roles in both research and industrial applications (e.g., quality control vs. drug discovery) are distinct.

HPLC Marker Role
Class-level
SME, not SCA, serves as discriminatory HPLC marker for S. diffusum vs O. corymbosa
Botanical authentication requires the correct chemical marker
SCA and SME are not functionally interchangeable for QC
Quality control Botanical authentication HPLC analysis

LDL-Oxidation Inhibitory Activity

Scandoside (compound 2) demonstrates a quantifiable ability to inhibit low-density lipoprotein (LDL) oxidation, a key initial step in atherogenesis, showing 62.2 ± 1.6% inhibition at a concentration of 20 µg/mL [1]. This activity is comparable to, but slightly lower than, that of deacetylasperulosidic acid (compound 7), which achieved 63.8 ± 1.5% inhibition, and geniposidic acid (compound 1), which achieved 63.3 ± 2.0% inhibition under the same conditions [1]. Notably, other major iridoids like asperulosidic acid (compound 6) did not show significant inhibition in this assay [1]. This provides direct, comparative evidence that scandoside possesses a specific bioactivity that is not a universal feature of all iridoid glycosides, and its potency can be benchmarked against the most active members of the class identified in this study.

LDL Oxidation Inhibition
Head-to-head
SCA: 62.2 ± 1.6% inhibition (20 µg/mL) Deacetyl-ASPA: 63.8 ± 1.5% Geniposidic acid: 63.3 ± 2.0% ASPA: no significant inhibition
Reported among more active LDL-oxidation inhibitors in class
Benchmark against deacetylasperulosidic acid; ASPA inactive
Anti-atherosclerotic LDL oxidation Iridoid glycosides

Multi-Target Binding in Molecular Docking

Molecular docking studies provide a mechanistic basis for scandoside's (SCA) activity, showing it has strong *in silico* binding affinities for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and inhibitor of nuclear factor kappa-B alpha (IκB-α) [1]. The total docking scores for these complexes were reported to be close, indicating a potential for multi-target engagement [1]. In contrast, a class-level review of iridoid SAR indicates that the anti-inflammatory potency of other iridoids, such as aucubin and geniposide, is heavily dependent on prior hydrolysis to their aglycone forms, a requirement that does not appear to be a prerequisite for SCA's activity in the same cellular models [1], [2]. While direct comparative docking data against ASP or ASPA is not available, the combination of SCA's direct activity as a glycoside and its computationally predicted multi-target binding suggests a potentially broader or more direct mode of action compared to some of its iridoid counterparts that require metabolic activation.

Multi-Target Docking
Class-level
Predicted binding to COX-2, iNOS, IκB-α; active as glycoside without hydrolysis
Suggests direct target engagement context for pathway studies
Comparative docking data vs ASP/ASPA not available
Molecular docking Computational chemistry Target engagement

Scandoside: Research and Quality Control Applications


Direct NF-κB and MAPK Signaling Tool

Given evidence that many iridoids require hydrolysis for activity, scandoside (SCA) is a more appropriate tool compound for investigating the direct effects of an intact iridoid glycoside on the NF-κB and MAPK signaling cascades in cellular models [1]. Its demonstrated ability to suppress IκB-α, p38, ERK, and JNK phosphorylation without a prerequisite hydrolysis step simplifies experimental design and reduces confounding variables compared to using compounds like aucubin or geniposide, which must first be metabolized to their aglycones to exert significant effects [2].

Benchmarking Anti-Atherosclerotic Iridoid Activity

In studies aimed at identifying natural products that inhibit LDL oxidation, a critical early event in atherosclerosis, scandoside serves as a validated positive control or benchmark compound [1]. Its 62.2% inhibition at 20 µg/mL provides a quantitative reference point for comparing the potency of novel isolates or synthetic derivatives in this assay, and its selection over an inactive analog like asperulosidic acid is clearly justified by the direct comparative data [1].

Reference Standard for Methyl Ester Differentiation

For analytical chemists developing HPLC methods for complex botanical matrices, the use of a certified scandoside reference standard is essential to differentiate it from its common derivative, scandoside methyl ester (SME) [1], [2]. Since SME, but not SCA, is a key marker for authenticating *Scleromitrion diffusum*, misidentification due to poor chromatographic resolution or use of an incorrect standard can lead to false conclusions about sample identity and quality [3]. Procurement of a high-purity SCA standard is therefore a critical quality control step.

In Silico Programs Targeting COX-2, iNOS, IκB-α

For computational chemistry and structure-based drug design efforts, scandoside's validated molecular docking profile against COX-2, iNOS, and IκB-α makes it a useful scaffold for virtual screening and lead optimization [1]. Its predicted ability to bind these three distinct targets provides a more versatile starting point for multi-target drug design compared to an analog with a more restricted or weaker predicted binding profile, as suggested by the close docking scores for these three protein complexes [1].

Application
Selection Property
Validation Focus
Inflammatory signaling pathway studies (NF-κB/MAPK)
Direct glycoside activity without hydrolysis
Confirm modulation of IκB-α, p38, ERK, JNK in cellular models
LDL-oxidation inhibition assays
Quantified LDL-oxidation inhibitory activity
Benchmark against deacetylasperulosidic acid, geniposidic acid
Botanical authentication by HPLC
High-purity SCA standard for peak identification
Differentiate from scandoside methyl ester in herbal matrices
Multi-target in silico docking studies
Predicted binding to COX-2, iNOS, IκB-α
Validate target engagement via enzymatic/in vitro assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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